Synthetic Efficiency: Near-Quantitative Boc Protection Yield from 4-Bromoindole
The synthesis of 1-Boc-4-Bromoindole from its unprotected parent compound is exceptionally high-yielding, a key metric for cost-effective procurement or in-house preparation. A reported procedure achieves a 100% yield of the desired product after column chromatography, representing a near-quantitative conversion [1]. This efficiency contrasts with the variable and often lower yields reported for Boc protection of other indole derivatives or when alternative protecting groups are employed, minimizing waste and maximizing material throughput.
| Evidence Dimension | Isolated Yield for Boc Protection |
|---|---|
| Target Compound Data | 100% yield (15 g isolated product from 10 g 4-bromoindole) |
| Comparator Or Baseline | Other N-Boc indole derivatives (e.g., 7-methylindole, 85% yield under similar conditions [2]) |
| Quantified Difference | 1-Boc-4-bromoindole yield is 15% higher than the baseline for 7-methylindole |
| Conditions | Reaction with di-tert-butyl dicarbonate (1.5 eq) and DMAP (0.01 eq) in THF at room temperature for 15 min; purification by silica gel chromatography (ethyl acetate:hexane 1:100) [1]. |
Why This Matters
For procurement, a high-yielding synthesis correlates directly with lower cost-of-goods, ensuring that 1-Boc-4-Bromoindole can be sourced or manufactured economically for large-scale research and development.
- [1] ChemicalBook. (n.d.). Synthesis of 1-Boc-4-bromoindole. CAS 676448-17-2. View Source
- [2] Academia.edu. (2007). Synthesis of N-Protected/Free Indole-7-Carboxaldehyde. View Source
